Methyl Red sodium salt

説明

特性

IUPAC Name |

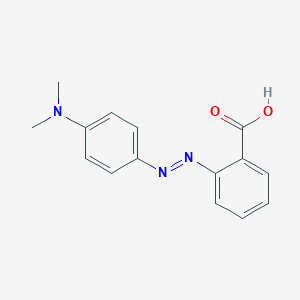

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQFOVLGLXCDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

845-10-3 (hydrochloride salt) | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042154, DTXSID90859408 | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Sax] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000014 [mmHg] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |

CAS No. |

493-52-7 | |

| Record name | Methyl red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl red | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-182 °C | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Red Sodium Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl Red sodium salt is an azo dye extensively utilized in laboratory settings as a pH indicator. Its distinct and sharp color transition between acidic and basic conditions makes it an invaluable tool in analytical chemistry, microbiology, and various research applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and the fundamental mechanisms governing its function.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a critical resource for its application in experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2-((4-(dimethylamino)phenyl)diazenyl)benzoate | [1] |

| Synonyms | C.I. Acid Red 2, 4-Dimethylaminoazobenzene-2'-carboxylic acid sodium salt | [2] |

| CAS Number | 845-10-3 | [2] |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | [3][4] |

| Molecular Weight | 291.28 g/mol | [3][5] |

| Appearance | Dark red to orange-brown crystalline powder | [4] |

| Melting Point | 179-182 °C | [6] |

| Solubility | Soluble in water. Slightly soluble in ethanol (B145695). | [7] |

| pKa | 5.1 | [2] |

| pH Transition Range | 4.4 (Red) – 6.2 (Yellow) | [2][8][9] |

| UV-Vis λmax | ~430-440 nm (in distilled water) | [1] |

Mechanism of Action as a pH Indicator

The utility of Methyl Red as a pH indicator stems from a protonation-dependent structural change that results in a distinct color shift. In solutions with a pH above 6.2, it exists in its deprotonated, benzenoid form, which is yellow. As the pH drops below 4.4, the molecule becomes protonated, adopting a quinonoid structure that appears red.[2]

Caption: pH-Dependent Equilibrium of Methyl Red.

Experimental Protocols

Detailed methodologies for the primary applications of this compound are provided below.

Preparation of Methyl Red Indicator Solution (0.1% w/v)

Objective: To prepare a standard indicator solution for use in acid-base titrations.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled water

-

500 mL volumetric flask

-

Weighing balance

Procedure:

-

Weigh out 0.1 g of this compound.

-

Dissolve the powder in 300 mL of 95% ethanol in a beaker.

-

Once fully dissolved, transfer the solution to a 500 mL volumetric flask.

-

Add distilled water to bring the final volume to 500 mL.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the solution in a labeled, sealed brown bottle at 4 to 8°C. The solution is stable for approximately one year.[10][11]

Acid-Base Titration

Objective: To determine the concentration of an acidic or basic solution using Methyl Red as an indicator.

Materials:

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized base or acid)

-

Methyl Red indicator solution (0.1%)

-

Burette, clamp, and stand

-

Erlenmeyer flask

-

Pipette

Procedure:

-

Rinse the burette with the titrant solution and fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume of the analyte into a clean Erlenmeyer flask.

-

Add 2-3 drops of Methyl Red indicator solution to the analyte. The solution will turn red if the analyte is acidic or yellow if it is basic.[12]

-

Slowly add the titrant from the burette to the flask while continuously swirling the flask to ensure mixing.[13]

-

As the endpoint is approached, the color will begin to change more persistently. Add the titrant drop by drop.

-

The endpoint is reached when a single drop of titrant causes a sharp color change from red to yellow (for an acid analyte) or yellow to red (for a base analyte). An intermediate orange color signals the transition point.[12][13]

-

Record the final volume from the burette.

-

Repeat the titration at least two more times to ensure concordant results.

Caption: Workflow for a Standard Acid-Base Titration.

Methyl Red (MR) Test in Microbiology

Objective: To identify bacteria that produce stable acid end products through mixed-acid fermentation of glucose. This test is a key component of the IMViC series for differentiating enteric bacteria.[11][14]

Materials:

-

Pure 18-24 hour bacterial culture

-

MR-VP broth

-

Sterile test tubes

-

Incubator (35-37°C)

-

Methyl Red reagent (see preparation above)

Procedure:

-

Aseptically inoculate a tube of MR-VP broth with a light inoculum from a pure culture of the test organism.[10]

-

Incubate the tube aerobically at 35-37°C for a minimum of 48 hours. Some organisms may require up to 5 days of incubation.[10][15]

-

After incubation, aseptically transfer approximately 1 mL of the broth to a clean, empty test tube.

-

Add 5-6 drops of the Methyl Red reagent to the 1 mL aliquot.[15]

-

Observe for an immediate color change.

Interpretation of Results:

-

Positive Result: The medium immediately develops a stable, bright red color. This indicates the organism has produced a large quantity of stable acids, lowering the pH to 4.4 or below. Escherichia coli is a typical MR-positive organism.[16]

-

Negative Result: The medium remains yellow. This indicates that insufficient acid was produced to overcome the buffer and lower the pH.[16]

-

Inconclusive/Variable: An orange color may develop. In this case, the remaining broth should be re-incubated for an additional 48 hours and the test repeated.[15]

Synthesis Pathway

Methyl Red is synthesized via a two-step process involving diazotization followed by an azo coupling reaction.

Caption: Synthesis Pathway of this compound.

This guide provides essential technical information for the effective use of this compound in research and development. Adherence to these protocols and a clear understanding of the underlying chemical principles will ensure accurate and reproducible results.

References

- 1. This compound 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. mpbio.com [mpbio.com]

- 5. 甲基红 钠盐 ACS reagent, Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. gspchem.com [gspchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. ck12.org [ck12.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 12. youtube.com [youtube.com]

- 13. gspchem.com [gspchem.com]

- 14. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]

- 15. microbenotes.com [microbenotes.com]

- 16. microbiologyclass.net [microbiologyclass.net]

An In-depth Technical Guide to the pH Indicator Range of Methyl Red Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl Red sodium salt as a pH indicator, detailing its chemical properties, the mechanism of its color change, and standardized experimental protocols for its use.

Core Properties of this compound

This compound is a water-soluble azo dye widely utilized in analytical chemistry and microbiology as a pH indicator. Its distinct color change within a specific acidic pH range makes it a valuable tool for titrations and for identifying bacteria that produce stable acids through mixed acid fermentation.[1][2]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₄N₃NaO₂ | [1][3] |

| Molecular Weight | 291.28 g/mol | [1][3] |

| CAS Number | 845-10-3 | [4] |

| pKa | 5.0 - 5.1 | [4][5] |

| Visual pH Transition Range | pH 4.2 - 6.2 | [3][5] |

| Color in Acidic Solution (pH < 4.4) | Red | [4][6] |

| Color in Alkaline Solution (pH > 6.2) | Yellow | [4][6] |

| Melting Point | 179-182 °C | [1][3] |

Mechanism of Color Change: A Structural Transformation

The color change of Methyl Red is a direct result of a change in its molecular structure in response to varying hydrogen ion concentrations.[4] In acidic solutions, the molecule becomes protonated, leading to a tautomeric shift from the azo form to a quinonoid/hydrazone structure. This altered electronic configuration is responsible for the red color.[4] In more alkaline conditions, the molecule exists in its deprotonated, anionic azo form, which appears yellow.[7]

The following diagram illustrates this pH-dependent structural transformation.

Caption: pH-induced tautomerism of Methyl Red.

Experimental Protocols

Accurate and reproducible results when using this compound as a pH indicator depend on the correct preparation of the indicator solution and a standardized methodology for its application.

Preparation of Methyl Red Indicator Solution

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

This compound: 50 mg

-

0.1 M Sodium Hydroxide (B78521) (NaOH): 1.86 mL

-

Ethanol (B145695) (95% or 96%): 50 mL

-

Carbon dioxide-free distilled or deionized water

-

100 mL volumetric flask

-

Pipettes and beakers

Procedure:

-

Weigh 50 mg of this compound and transfer it to a beaker.

-

Add 1.86 mL of 0.1 M sodium hydroxide and 50 mL of ethanol to the beaker.

-

Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Add carbon dioxide-free water to bring the final volume to 100 mL.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the prepared indicator solution in a tightly sealed, light-resistant bottle.

Sensitivity Test for the Indicator Solution

To ensure the prepared indicator solution is effective, a sensitivity test should be performed.[7]

Materials:

-

Prepared Methyl Red indicator solution

-

Carbon dioxide-free water

-

0.02 M Hydrochloric Acid (HCl)

-

0.02 M Sodium Hydroxide (NaOH)

-

100 mL beaker or flask

-

Micropipette

Procedure:

-

To 100 mL of carbon dioxide-free water, add 0.1 mL of the prepared Methyl Red indicator solution.

-

Add 0.05 mL of 0.02 M hydrochloric acid. The solution should turn red.

-

Titrate this solution with 0.02 M sodium hydroxide. The color should change from red to yellow.

-

The color change should require no more than 0.1 mL of the 0.02 M sodium hydroxide solution.

Workflow for Determining the pH of an Unknown Solution

The following diagram outlines the general workflow for using the prepared Methyl Red indicator solution to estimate the pH of a sample.

Caption: Experimental workflow for pH estimation.

References

An In-depth Technical Guide to Methyl Red Sodium Salt for Researchers and Scientists

This technical guide provides a comprehensive overview of Methyl Red sodium salt, a versatile azo dye with significant applications in research, drug development, and various analytical procedures. This document details its chemical properties, synthesis, and key experimental protocols, offering a valuable resource for professionals in the scientific community.

Core Properties and Specifications

This compound is the sodium salt of 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid. It is widely recognized for its function as a pH indicator, exhibiting a distinct color change from red to yellow as the pH of a solution transitions from acidic to neutral.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄N₃NaO₂ | [2] |

| Molar Mass | 291.28 g/mol | [2] |

| Appearance | Dark red crystalline powder | [3][4] |

| Melting Point | 179-182 °C | [1] |

| pH Transition Range | 4.4 (red) - 6.2 (yellow) | [5][6] |

| pKa | 5.1 | [4] |

| Solubility | Soluble in water | [7] |

Synthesis of Methyl Red

The synthesis of Methyl Red is a two-step process involving diazotization followed by an azo coupling reaction.[8]

Experimental Protocol: Synthesis of Methyl Red

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

N,N-Dimethylaniline

-

Sodium acetate (B1210297)

-

Sodium hydroxide (B78521) (NaOH)

-

10% Acetic acid

-

Ice

Procedure:

-

Diazotization of Anthranilic Acid:

-

Dissolve anthranilic acid in a solution of concentrated hydrochloric acid and water by heating.

-

Cool the solution in an ice bath to approximately 3 °C.

-

Slowly add a chilled solution of sodium nitrite while maintaining the temperature between 3 and 5 °C. Continue addition until a faint but persistent positive test for nitrous acid is observed using starch-iodide paper. This forms the diazonium salt intermediate.[9][10]

-

-

Azo Coupling:

-

To the diazonium salt solution, add N,N-Dimethylaniline and stir for one hour at 5 °C.

-

Gradually add a solution of sodium acetate and continue stirring for several hours.

-

Allow the mixture to stand overnight in an ice bath.

-

-

Isolation and Purification:

-

Add the remaining sodium acetate solution and stir.

-

Adjust the pH with sodium hydroxide solution until the mixture has a distinct odor of dimethylaniline.

-

Allow the mixture to stand for at least 48 hours at room temperature.

-

Filter the crude product and wash it sequentially with water, 10% acetic acid (to remove unreacted dimethylaniline), and finally with distilled water.[10]

-

Recrystallize the crude Methyl Red from toluene to obtain the purified product.[11]

-

-

Preparation of the Sodium Salt:

-

The purified Methyl Red can be converted to its water-soluble sodium salt by dissolving it in a sodium hydroxide solution and then evaporating the solution under reduced pressure.[9]

-

Applications in Research and Drug Development

This compound is a valuable tool in various scientific disciplines.

pH Indicator in Titrations

Due to its distinct and sharp color change, Methyl Red is frequently used as an indicator in acid-base titrations, particularly for titrations involving a strong acid and a weak base.[12]

Microbiology: The Methyl Red (MR) Test

The Methyl Red test is a crucial biochemical assay used to differentiate enteric bacteria based on their pattern of glucose metabolism.[6] Some bacteria perform mixed acid fermentation, producing stable acidic end products that lower the pH of the medium.

Experimental Protocol: The Methyl Red Test

-

Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test bacterium.

-

Incubation: Incubate the tube at 35°C for 2 to 5 days.[13]

-

Testing: After incubation, transfer approximately 2.5 mL of the broth to a clean test tube.

-

Indicator Addition: Add 5 drops of Methyl Red indicator solution.

-

Observation: Observe the color of the solution immediately.

-

Positive Result: A distinct red color indicates the production of stable acids and a pH at or below 4.4. This is characteristic of organisms like Escherichia coli.[6][13]

-

Negative Result: A yellow color indicates a pH above 6.2, meaning no stable acids were produced. This is seen in organisms like Enterobacter aerogenes.[6][13]

-

An orange color is considered an equivocal result.

-

Other Applications

Beyond its primary use as a pH indicator, this compound has applications in:

-

Biological Staining: It is used in microbiology for staining bacteria, helping to differentiate species based on their pH response.[1]

-

Chemical Research: It is employed to monitor pH conditions during chemical reactions, which is critical in pharmaceutical synthesis.[1]

-

Environmental Science: Studies have investigated its use in the sonochemical destruction of chlorinated hydrocarbon pollutants and as a dosimeter for gamma radiation.[13][14] It is also used in studies of dye adsorption for wastewater treatment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl Red ACS reagent, Dye content 95 845-10-3 [sigmaaldrich.com]

- 3. This compound, water soluble, Hi-Cert™/ACS [himedialabs.com]

- 4. Methyl red - Wikipedia [en.wikipedia.org]

- 5. anpros.com.au [anpros.com.au]

- 6. This compound - 845-10-3 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. This compound | 845-10-3 [chemicalbook.com]

- 8. What is Methyl Red? - Synthesis & Structure | Study.com [study.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. gspchem.com [gspchem.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Red Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Red sodium salt, a versatile azo dye with significant applications in research and various industries. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its primary applications, and presents key experimental methodologies.

Core Chemical and Physical Properties

This compound, an anionic azo dye, is the sodium salt of Methyl Red. Its chemical structure features a carboxylic acid group and a dimethylamino group, which are crucial to its function as a pH indicator.

Identifiers and Chemical Structure

| Identifier | Value | Reference |

| CAS Number | 845-10-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | [2][4] |

| Molecular Weight | 291.28 g/mol | [2] |

| Synonyms | 4-Dimethylaminoazobenzene-2′-carboxylic acid sodium salt, Acid Red 2, C.I. 13020 | [3] |

| EC Number | 212-682-9 | [5] |

| PubChem Substance ID | 24847176 |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Dark red to brownish-yellow crystalline powder | [1][6] |

| Melting Point | 179-182 °C | [6][7] |

| Solubility | Soluble in water, slightly soluble in ethanol | [8] |

| pH Transition Range | pH 4.4 (red) to pH 6.2 (yellow) | [1][6][9] |

| pKa | 5.1 | [10] |

| Storage | Store at room temperature (+5°C to +30°C) | [6][8] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of anthranilic acid followed by a coupling reaction with N,N-dimethylaniline. The resulting Methyl Red acid is then converted to its sodium salt.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established organic synthesis procedures.[11][12][13][14]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

N,N-Dimethylaniline

-

Sodium acetate

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Toluene

-

10% Acetic acid

Procedure:

-

Diazotization of Anthranilic Acid:

-

Dissolve anthranilic acid in a solution of concentrated HCl and water, heating gently.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed using starch-iodide paper.

-

-

Azo Coupling with N,N-Dimethylaniline:

-

To the cold diazonium salt solution, add N,N-dimethylaniline.

-

Slowly add a solution of sodium acetate to the mixture with continuous stirring.

-

Allow the reaction to proceed for several hours at a low temperature. A precipitate of Methyl Red (the free acid) will form.

-

-

Isolation and Purification of Methyl Red (Acid Form):

-

Filter the crude Methyl Red precipitate and wash with water.

-

Wash the precipitate with 10% acetic acid to remove any unreacted N,N-dimethylaniline.

-

Further wash with cold water.

-

The crude product can be recrystallized from toluene.

-

-

Formation of this compound:

-

Dissolve the purified Methyl Red acid in a minimal amount of aqueous sodium hydroxide solution.

-

The sodium salt can be isolated by evaporation of the solvent or by precipitation.

-

Applications in Research and Development

This compound is a valuable tool for researchers due to its distinct color change and versatility.

pH Indicator

The primary application of this compound is as a pH indicator.[1][15][16] It exhibits a sharp color change from red at pH 4.4 to yellow at pH 6.2, making it suitable for titrations and for estimating the pH of solutions.[9][10]

Mechanism of Action as a pH Indicator

The color change of Methyl Red is due to a change in its chemical structure with varying proton concentrations. In acidic conditions, the molecule is protonated, resulting in a red-colored quinonoid form. In alkaline conditions, it is deprotonated, leading to a yellow-colored azo form.

Caption: Reversible structural change of Methyl Red with pH.

Microbiology: The Methyl Red (MR) Test

In microbiology, the Methyl Red test is a crucial component of the IMViC (Indole, Methyl Red, Voges-Proskauer, Citrate) series of tests used to differentiate enteric bacteria.[10][17] The test identifies bacteria that perform mixed-acid fermentation of glucose, leading to the production of stable acidic end products.[18]

Experimental Protocol for the Methyl Red Test:

-

Inoculation: Inoculate a pure culture of the test bacterium into a tube containing MR-VP broth (a glucose-phosphate broth).

-

Incubation: Incubate the tube at 35-37°C for 24-48 hours.

-

Addition of Indicator: Add 5-6 drops of Methyl Red indicator solution to the broth.

-

Observation: Observe the color change immediately.

-

Positive Result: A distinct red color indicates the production of strong acids (pH ≤ 4.4). Examples of MR-positive bacteria include Escherichia coli and Proteus vulgaris.[17]

-

Negative Result: A yellow or orange color indicates that insufficient acid was produced to lower the pH to 4.4. Examples of MR-negative bacteria include Enterobacter aerogenes and Serratia marcescens.[17]

-

Other Applications

Beyond its role as a pH indicator and in microbiology, this compound is utilized in:

-

Staining: It is used in biological staining to differentiate microbial species based on their pH response.[15]

-

Industrial Applications: It finds use as a dye in the textile and food industries.[7][15] It is also used in the manufacturing of inks and paints.[18]

-

Cosmetics: It can be used as a coloring agent in products like mouthwash and toothpaste.[8][19]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the powder. Avoid inhalation of dust and contact with skin and eyes.[20] It is incompatible with strong oxidizing agents.[8]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 845-10-3 CAS | this compound | pH Indicator (Solid) | Article No. 4675B [lobachemie.com]

- 5. mpbio.com [mpbio.com]

- 6. usbio.net [usbio.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 845-10-3 [chemicalbook.com]

- 9. ck12.org [ck12.org]

- 10. Methyl red - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 13. What is Methyl Red? - Synthesis & Structure | Study.com [study.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemimpex.com [chemimpex.com]

- 16. eqipped.com [eqipped.com]

- 17. This compound - 845-10-3 - Manufacturers & Suppliers in India [ottokemi.com]

- 18. gspchem.com [gspchem.com]

- 19. Cas Landing [thermofisher.com]

- 20. fishersci.com [fishersci.com]

Principle of Methyl Red as a pH Indicator: A Technical Guide

Introduction

Methyl red, also known as C.I. Acid Red 2, is an azo dye widely employed as a pH indicator in various chemical and biological applications, most notably in acid-base titrations and microbiological assays.[1][2] Its distinct color change from red in acidic solutions to yellow in alkaline solutions provides a clear visual endpoint for determining the equivalence point of a reaction. This technical guide delves into the core principles governing the function of methyl red as a pH indicator, offering in-depth information for researchers, scientists, and drug development professionals.

Core Chemical Principles

The functionality of methyl red as a pH indicator is rooted in its molecular structure and the changes it undergoes in response to varying hydrogen ion concentrations. Methyl red, with the chemical formula C15H15N3O2, possesses an azo group (-N=N-) that connects two aromatic rings.[2][3] This azo group is a key component of the molecule's chromophore, the part of the molecule responsible for its color.

The color change is a direct result of a reversible protonation and deprotonation process.[4] In acidic solutions, the molecule accepts a proton, leading to a structural rearrangement that alters the electronic configuration of the chromophore. This protonated form absorbs light in the blue-green region of the spectrum, causing the solution to appear red. Conversely, in alkaline solutions, the molecule loses a proton, reverting to a different structure that absorbs light in the violet region, resulting in a yellow appearance.[5] The transition between these two forms is what provides the characteristic color change. The color of methyl red is pH-dependent because protonation causes it to adopt a hydrazone/quinone structure.[1]

Quantitative Data

The effectiveness of a pH indicator is defined by its pKa value and the corresponding pH range over which its color change occurs. For methyl red, these values are well-established.

| Parameter | Value | Reference |

| pKa | 5.1 | [1][6] |

| pH Transition Range | 4.4 - 6.2 | [1][6][7] |

| Color in Acid (pH < 4.4) | Red | [1][6][7] |

| Color in Transition (pH 4.4-6.2) | Orange | [1][6][7] |

| Color in Base (pH > 6.2) | Yellow | [1][6][7] |

| λmax (Acidic Form) | ~520 nm | [5][8] |

| λmax (Basic Form) | ~435 nm | [5][8] |

Visualizing the Principle of Action

The equilibrium between the acidic and basic forms of methyl red is the cornerstone of its function as a pH indicator. This reversible reaction is governed by the concentration of hydrogen ions (pH) in the solution.

Caption: Equilibrium of Methyl Red's acidic (red) and basic (yellow) forms.

Experimental Protocols

Preparation of Methyl Red Indicator Solution

A standard methyl red indicator solution is essential for accurate and reproducible results in titration experiments.

Materials:

-

Methyl red powder

-

Ethanol (95%)

-

0.1 M Sodium hydroxide (B78521) solution

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Beaker

-

Graduated cylinder

-

Stirring rod

Procedure:

-

Weigh out 50 mg of methyl red powder.[9]

-

In a beaker, dissolve the methyl red powder in a mixture of 1.86 mL of 0.1 M sodium hydroxide and 50 mL of 95% ethanol.[9]

-

Stir the mixture until the methyl red is completely dissolved.[9]

-

Transfer the solution to a 100 mL volumetric flask.[9]

-

Add distilled water to the flask to bring the final volume to 100 mL.[9]

-

Stopper the flask and invert it several times to ensure thorough mixing.

Synthesis of Methyl Red

The synthesis of methyl red involves a two-step process: the diazotization of anthranilic acid followed by a coupling reaction with dimethylaniline.[3][10]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Dimethylaniline

-

Sodium acetate (B1210297)

-

Methyl alcohol

-

Ice

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Diazotization: Dissolve anthranilic acid in a solution of hydrochloric acid and water, then cool the mixture in an ice bath.[10][11]

-

Slowly add a chilled solution of sodium nitrite to the anthranilic acid solution while maintaining a low temperature (3-5°C) to form the diazonium salt.[10][11]

-

Coupling: To the diazonium salt solution, add dimethylaniline and stir the mixture.[10][11]

-

Add a solution of sodium acetate to facilitate the coupling reaction.[10]

-

The resulting solid is crude methyl red, which can be filtered and purified by recrystallization from a suitable solvent like methyl alcohol.[10][11]

Experimental Workflow: Acid-Base Titration

The following workflow illustrates the use of methyl red in a typical acid-base titration.

References

- 1. Methyl red - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. What is Methyl Red? - Synthesis & Structure | Study.com [study.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 6. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 7. macschem.us [macschem.us]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

Synthesis and Preparation of Methyl Red Sodium Salt Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl Red sodium salt solution, a vital pH indicator in various scientific and industrial applications. This document details the chemical synthesis of Methyl Red, its conversion to the water-soluble sodium salt, and standardized protocols for preparing indicator solutions.

Introduction

Methyl Red is an azo dye that serves as a pH indicator, exhibiting a distinct color change from red in acidic solutions (pH below 4.4) to yellow in alkaline solutions (pH above 6.2).[1][2][3] Its sodium salt form offers the significant advantage of being soluble in water, enhancing its ease of use in laboratory settings.[4][5] This guide will cover the essential technical aspects of producing and utilizing this compound solutions for accurate pH measurements and other applications.

Properties of Methyl Red and its Sodium Salt

A clear understanding of the physicochemical properties of Methyl Red and its sodium salt is crucial for its proper handling, storage, and application.

| Property | Methyl Red (Free Acid) | This compound | References |

| Synonyms | C.I. Acid Red 2, 2-((4-(Dimethylamino)phenyl)azo)benzoic acid | Sodium 2-((4-(dimethylamino)phenyl)azo)benzoate | [3][5] |

| CAS Number | 493-52-7 | 845-10-3 | [3] |

| Molecular Formula | C15H15N3O2 | C15H14N3NaO2 | [5][6] |

| Molecular Weight | 269.30 g/mol | 291.27 g/mol | [5][6] |

| Appearance | Dark red crystalline powder | Red-brown or orange crystalline powder | [3][6] |

| Melting Point | 178-182 °C | ~180 °C | [5][6] |

| Solubility in Water | Very slightly soluble | Soluble (800 mg/mL at 25°C) | [5][7][8] |

| Solubility in Ethanol (B145695) | Soluble | Slightly soluble | [5][7][8] |

| pH Indicator Range | pH 4.4 (red) - 6.2 (yellow) | pH 4.4 (red) - 6.2 (yellow) | [1][2][3] |

| Storage | Room temperature | Room temperature | [5] |

| Stability | Stable under normal conditions | Stable under normal conditions | [6][9] |

Synthesis of Methyl Red

The synthesis of Methyl Red is a classic example of a two-step diazotization and azo coupling reaction.[10]

Signaling Pathway of Methyl Red Synthesis

Caption: Chemical pathway for the synthesis of Methyl Red and its sodium salt.

Experimental Protocol for Methyl Red Synthesis

This protocol is adapted from established organic synthesis procedures.[11][12]

Materials and Reagents:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO2)

-

N,N-Dimethylaniline

-

Sodium acetate (B1210297) (CH3COONa)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Starch-iodide paper

Procedure:

-

Diazotization of Anthranilic Acid:

-

Dissolve anthranilic acid in a solution of concentrated hydrochloric acid and water by heating.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. The addition is complete when the solution gives a positive test with starch-iodide paper, indicating a slight excess of nitrous acid. This forms the diazonium salt intermediate.

-

-

Azo Coupling with N,N-Dimethylaniline:

-

To the cold diazonium salt solution, add N,N-dimethylaniline.

-

Stir the mixture for a period while keeping the temperature low.

-

Gradually add a saturated solution of sodium acetate to buffer the solution, which facilitates the coupling reaction.

-

-

Isolation of Methyl Red (Acid Form):

-

Allow the reaction mixture to stand, which will cause the crude Methyl Red to precipitate.

-

Filter the solid product and wash it with water.

-

Preparation of this compound

The water-insoluble Methyl Red acid can be converted to its soluble sodium salt.[11]

Experimental Protocol for Sodium Salt Formation

Materials and Reagents:

-

Crude Methyl Red (from synthesis)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

-

Dissolve the crude Methyl Red in a calculated amount of sodium hydroxide solution.

-

The solution can then be filtered to remove any insoluble impurities.

-

The sodium salt can be isolated by evaporation of the solvent or used directly in solution form.

Preparation of Methyl Red Indicator Solutions

Several standardized methods exist for the preparation of Methyl Red indicator solutions for titrations and other pH-dependent assays.

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing Methyl Red indicator solutions.

Standard Protocols for Indicator Solution Preparation

| Protocol | Description | Procedure | References |

| 0.1% (w/v) Solution in 70% Ethanol | A common preparation for general laboratory use. | Dissolve 0.1 g of Methyl Red in 70 mL of ethanol and dilute to 100 mL with distilled water. | [13][14] |

| 0.05% Solution with NaOH | This method ensures complete dissolution by using a small amount of base. | Dissolve 50 mg of Methyl Red in a mixture of 1.86 mL of 0.1 M sodium hydroxide and 50 mL of 95% ethanol. Dilute to 100 mL with water. | [15][16] |

| Water-Soluble Formulation | Directly uses the sodium salt for a purely aqueous solution. | Dissolve 0.1 g of this compound in 100 mL of distilled water. | [14] |

Note: When preparing solutions from the free acid form of Methyl Red, a small amount of sodium hydroxide may be necessary to achieve complete dissolution in aqueous media.[17]

Applications in Research and Development

This compound solution is a versatile tool with numerous applications:

-

pH Titrations: It is widely used as an endpoint indicator in acid-base titrations.[4]

-

Microbiology: The Methyl Red test is a key component in the IMViC series of tests to differentiate enteric bacteria based on their glucose metabolism pathways.[3]

-

Biological Staining: It can be employed for staining bacteria and observing their response to pH changes.[4]

Safety and Handling

-

Personal Protective Equipment: Wear appropriate safety glasses, gloves, and a lab coat when handling Methyl Red and its reagents.[6][18]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5][9]

-

Storage: Store solutions in tightly sealed containers at room temperature.[5][18]

This guide provides a foundational understanding of the synthesis and preparation of this compound solutions. Adherence to these protocols will ensure the reliable and effective use of this important pH indicator in a variety of scientific applications.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. ck12.org [ck12.org]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. parchem.com [parchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Thermo Scientific Chemicals this compound | Fisher Scientific [fishersci.ca]

- 8. homework.study.com [homework.study.com]

- 9. carlroth.com [carlroth.com]

- 10. What is Methyl Red? - Synthesis & Structure | Study.com [study.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 13. Methyl Red solution 0.1% for volumetric analysis [itwreagents.com]

- 14. Titration Indicators from A-Z [delloyd.50megs.com]

- 15. Methyl Red Solution [drugfuture.com]

- 16. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 17. scummy methyl red | UK Science Technician Community [community.preproom.org]

- 18. di-corp.com [di-corp.com]

Safety and handling precautions for Methyl Red sodium salt

An In-depth Technical Guide to the Safety and Handling of Methyl Red Sodium Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 845-10-3).

Chemical and Physical Properties

This compound is an azo dye commonly used as a pH indicator in various scientific applications.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference(s) |

| CAS Number | 845-10-3 | [3] |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | [2][4] |

| Molecular Weight | 291.28 g/mol | [2][4] |

| Appearance | Red-brown or orange crystalline powder | [3][4][5] |

| Physical State | Solid | [3] |

| Melting Point | ~180 °C (356 °F) | [2][3] |

| Solubility | Soluble in water; slightly soluble in ethanol | [1][4][6] |

| pH Indicator Range | pH 4.2 (pink/red) to pH 6.2 (yellow) | [1][4][6] |

| Bulk Density | ~360 kg/m ³ | [7] |

| Stability | Stable under normal conditions | [3][8] |

Hazard Identification and Toxicology

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and GHS classifications, this compound is generally not considered a hazardous substance.[3][5] However, some sources indicate it may cause mild irritation to the skin and eyes upon contact.[1][8] The toxicological properties have not been thoroughly investigated, and no specific occupational exposure limits have been established.[3][9]

-

Acute Effects : May be harmful if a large quantity is swallowed.[4] Direct eye contact may cause transient discomfort and redness.[10]

-

Chronic Effects : No long-term effects are expected based on available data.[8] It is not classified as a carcinogen by IARC, NTP, or OSHA.[5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation : Always use in a well-ventilated area to avoid dust inhalation.[9][11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side-shields or chemical goggles, gloves (Nitrile rubber recommended), and a lab coat.[5][12]

-

Hygiene : Practice good industrial hygiene. Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[11][13]

-

Dust Formation : Avoid creating dust. If dust formation is unavoidable, use respiratory protection.[3][9]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[3][8]

-

Containers : Keep containers tightly closed to prevent moisture absorption.[5][8]

-

Incompatibilities : Store away from strong oxidizing agents.[3][5][8]

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[3][8]

-

Skin Contact : Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation occurs, get medical attention.[8][12]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][12]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3][8]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow a structured response protocol to ensure safety and proper cleanup.

-

Evacuate : Evacuate unnecessary personnel from the area.

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9][12]

-

Clean-up : Use personal protective equipment. Sweep up the solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[3]

-

Decontaminate : Wash the spill site after the material has been picked up.

Disposal Considerations

Disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.[13] Do not dispose of it down the drain.[9] Place waste in a sealed, appropriate container for collection by a licensed disposal company.[13]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the toxicological assessment of this compound are not publicly available. Safety assessments are typically conducted by manufacturers and are summarized in Safety Data Sheets (SDSs). The procedures outlined in this guide, such as first-aid and spill response, are derived from consensus information presented in these regulatory documents.

Stability and Reactivity

-

Reactivity : The product is not reactive under normal conditions.[8]

-

Chemical Stability : It is stable under recommended storage conditions.[3][8]

-

Hazardous Reactions : Hazardous polymerization will not occur.[3] Violent reactions can occur with strong oxidizing agents.[5][7]

-

Conditions to Avoid : Avoid dust formation, excess heat, and contact with incompatible materials.[3][9]

-

Hazardous Decomposition Products : When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | 845-10-3 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. di-corp.com [di-corp.com]

- 9. physics.purdue.edu [physics.purdue.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. uwm.edu [uwm.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. lobachemie.com [lobachemie.com]

Methyl Red Sodium Salt Powder: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Methyl Red sodium salt powder. This information is critical for ensuring the integrity and performance of this widely used pH indicator in research, quality control, and various laboratory applications.

Introduction

This compound (C₁₅H₁₄N₃NaO₂) is the sodium salt of an azo dye that serves as a pH indicator. It is a dark red crystalline powder that is soluble in water. Its distinct color change from red at pH 4.4 to yellow at pH 6.2 makes it a valuable tool in titrations and microbiological assays.[1][2][3] Maintaining the chemical integrity of the powder is paramount for accurate and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound powder is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | [4][5][6] |

| Molecular Weight | 291.27 g/mol | [4] |

| Appearance | Red-brown or dark red crystalline powder | [3][4] |

| Melting Point | 180 °C / 356 °F | [4] |

| Solubility | Soluble in water | [4] |

| Autoignition Temperature | 450 °C / 842 °F | [4] |

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the stability of this compound powder. The recommended conditions are summarized in Table 2.

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others specify a range of 2-30°C or +5°C to +30°C. | To prevent thermal degradation. | [4][7][8][9] |

| Light | Store away from direct sunlight. | To prevent photodegradation. | [10] |

| Humidity | Keep container tightly closed in a dry and well-ventilated place. | The powder can be hygroscopic, and moisture can promote degradation. | [4][5][7] |

| Incompatible Materials | Strong oxidizing agents. | To prevent chemical reactions that could degrade the dye. | [4][5][7][10] |

| General Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. | To prevent inhalation and ensure personal safety. | [4][7] |

Stability Profile

Degradation Pathways

While specific stability data for the powder is limited, studies on the degradation of Methyl Red in solution provide insights into its potential degradation pathways. The primary mechanism of degradation involves the cleavage of the azo bond (-N=N-). This can be initiated by various factors, including microbial action or advanced oxidation processes.

The reductive cleavage of the azo bond is a common degradation pathway, leading to the formation of aromatic amines. Key identified degradation products include:

-

N,N-dimethyl-p-phenylenediamine

-

2-aminobenzoic acid (anthranilic acid)

A proposed degradation pathway for Methyl Red is visualized in the following diagram:

Caption: Proposed degradation pathway of Methyl Red.

Experimental Protocols for Stability Assessment

While a specific, standardized protocol for testing the stability of this compound powder is not widely published, a general workflow can be adapted from pharmaceutical stability testing guidelines. The objective is to assess any changes in the physical and chemical properties of the powder over time under various environmental conditions.

General Stability Testing Workflow

The following diagram illustrates a general workflow for a stability study of a chemical powder like this compound.

Caption: General workflow for chemical powder stability testing.

Key Stability-Indicating Methods

The following analytical techniques are recommended for assessing the stability of this compound powder:

-

Visual Inspection: To assess any changes in color and physical appearance of the powder.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the dye and to quantify any degradation products. A stability-indicating HPLC method should be developed and validated to separate the intact dye from its potential degradation products.

-

UV-Visible Spectroscopy: To monitor changes in the absorption spectrum of the dye, which can indicate degradation. A shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance can be indicative of instability.

-

Moisture Content Analysis (e.g., Karl Fischer Titration): To determine the water content of the powder, as moisture can be a critical factor in the degradation of chemical substances.

-

Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS can be used to identify the structure of any degradation products that may form.

Conclusion

This compound powder is a stable chemical when stored under the recommended conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. While quantitative stability data for the powder form is limited, understanding the potential degradation pathways, primarily through the cleavage of the azo bond, is essential for its proper use. For critical applications, it is recommended that users perform their own stability assessments using appropriate analytical methods to ensure the continued integrity and performance of the product throughout its intended shelf life.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 845-10-3 [chemicalbook.com]

- 3. Stability Study Through Water Activity Measurements for Dispensed Powdered Raw Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. This compound (C. I. 13020), 25 g, CAS No. 845-10-3 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Voges-Proskauer Test and the Role of Methyl Red

Introduction

The Voges-Proskauer (VP) test is a critical biochemical assay used in microbiology to identify bacteria that produce neutral end products from glucose fermentation.[1][2] Specifically, it detects the presence of acetoin (B143602) (also known as acetylmethylcarbinol), a precursor in the 2,3-butanediol (B46004) pathway.[1][3] This test is a key component of the IMViC series (Indole, Methyl Red, Voges-Proskauer, and Citrate), a suite of tests used to differentiate among members of the Enterobacteriaceae family and other bacteria.[4][5][6] While often performed concurrently with the Methyl Red (MR) test from the same broth culture, the VP test employs a distinct set of reagents and detects a different metabolic pathway.[7][8] Methyl Red sodium salt is the pH indicator used in the MR test to identify mixed acid fermentation pathways and is not a reagent in the Voges-Proskauer test.[9][10] This document provides detailed application notes and protocols for the standard Voges-Proskauer test and clarifies the function of Methyl Red in the complementary Methyl Red test.

Principle of the Voges-Proskauer (VP) Test

The VP test is designed to identify organisms that ferment glucose to produce acetoin.[1] In an alkaline environment and in the presence of atmospheric oxygen, acetoin is oxidized to diacetyl.[3][11] The diacetyl then reacts with guanidine-containing compounds, such as peptone, present in the culture medium.[1][3] This reaction is catalyzed and intensified by alpha-naphthol, resulting in the formation of a red or pinkish-red polymer.[3][12]

Application Notes

-

Clarification on this compound: this compound is a pH indicator that is red at a pH below 4.4 and yellow above a pH of 6.2.[10][13] It is exclusively used in the Methyl Red (MR) test to detect the production of stable mixed acids from glucose fermentation.[9][14] A positive MR test (red color) indicates a low pH, while a negative MR test (yellow color) suggests that insufficient acid has been produced to overcome the buffer in the medium. There is no established protocol for using this compound directly in the Voges-Proskauer test. The two tests, MR and VP, are typically inversely correlated; for instance, Escherichia coli is MR-positive and VP-negative, whereas Enterobacter aerogenes is MR-negative and VP-positive.[4]

-

Reagent Order is Crucial: In the VP test, the alpha-naphthol (Barritt's Reagent A) must be added before the potassium hydroxide (B78521) (Barritt's Reagent B).[1][7] Reversing this order can lead to weak-positive or false-negative results.[7]

-

Aeration: The oxidation of acetoin to diacetyl requires oxygen. Therefore, it is important to shake the tube after the addition of the reagents to introduce atmospheric oxygen.[1][12]

-

Incubation Time: While a positive result can often be observed within 15 to 30 minutes, it is advisable to allow the test to stand for up to an hour for maximum color development.[1][9] Reading the results after more than an hour may lead to false positives due to the potential formation of a copper-like color from the reagents themselves.[1][12]

Experimental Protocols

I. Voges-Proskauer (VP) Test Protocol

This protocol details the standard procedure for performing the Voges-Proskauer test.

1. Media and Reagent Preparation:

-

MR-VP Broth: Prepare according to the manufacturer's instructions. A typical composition is provided in the table below. Dispense into test tubes and sterilize by autoclaving.[3]

-

Barritt's Reagent A (5% α-Naphthol): Dissolve 5 g of α-naphthol in 100 mL of 95% ethanol (B145695).[1]

-

Barritt's Reagent B (40% KOH): Dissolve 40 g of potassium hydroxide in 100 mL of distilled water.[1]

2. Inoculation and Incubation:

-

Inoculate a tube of MR-VP broth with a pure culture of the test organism that is 18-24 hours old.[3]

-

Incubate the tube aerobically at 35-37°C for 24-48 hours.[4][12]

3. Test Procedure:

-

Following incubation, transfer approximately 1 mL of the broth to a clean test tube.[1]

-

Add 0.6 mL (approximately 12 drops) of Barritt's Reagent A (α-naphthol) to the aliquot.[1][4]

-

Add 0.2 mL (approximately 4 drops) of Barritt's Reagent B (40% KOH).[1][4]

-

Shake the tube gently to expose the medium to atmospheric oxygen.[1]

-

Allow the tube to stand undisturbed and observe for color changes at the surface for up to 60 minutes.[1][9]

4. Interpretation of Results:

-

Positive Result: A pink-red or red color develops at the surface of the medium.[1][9]

-

Negative Result: The medium remains yellow or develops a copper-like color.[7][9]

II. Methyl Red (MR) Test Protocol

This protocol describes the procedure for the Methyl Red test, which is often performed in parallel with the VP test.

1. Media and Reagent Preparation:

-

MR-VP Broth: Use the same broth as prepared for the VP test.

-

Methyl Red Indicator: Dissolve 0.1 g of methyl red in 300 mL of 95% ethanol and add 200 mL of distilled water.

2. Inoculation and Incubation:

-

Inoculate a tube of MR-VP broth with a pure culture of the test organism.

-

Incubate at 35°C for a minimum of 48 hours. Longer incubation times (up to 5 days) may be necessary for some organisms.[9]

3. Test Procedure:

-

After incubation, add 5 drops of the Methyl Red indicator solution to the broth.[4]

4. Interpretation of Results:

-

Positive Result: A stable, bright red color develops immediately, indicating a pH of 4.4 or lower.[9]

-

Negative Result: A yellow or orange color develops, indicating a pH above 4.4.[9]

Data Presentation

Table 1: Composition of MR-VP Broth

| Component | Amount per Liter |

| Polypeptone or Peptone | 7.0 g |

| Glucose (Dextrose) | 5.0 g |

| Dipotassium Phosphate | 5.0 g |

| Distilled Water | 1 L |

| Final pH | 6.9 |

Table 2: Reagents for VP and MR Tests

| Test | Reagent Name | Composition | Quantity per Test |

| Voges-Proskauer | Barritt's Reagent A | 5% α-Naphthol in 95% Ethanol | 0.6 mL |

| Barritt's Reagent B | 40% Potassium Hydroxide in Distilled Water | 0.2 mL | |

| Methyl Red | Methyl Red Indicator | 0.02% Methyl Red in Ethanol/Water | 5 drops |

Visualizations

Caption: Biochemical pathway of the Voges-Proskauer test.

Caption: Experimental workflow for the Voges-Proskauer test.

References

- 1. Voges Proskauer (VP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 2. One moment, please... [medicallabnotes.com]

- 3. microbenotes.com [microbenotes.com]

- 4. asm.org [asm.org]

- 5. flabslis.com [flabslis.com]

- 6. IMViC Tests: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Methyl red - Wikipedia [en.wikipedia.org]

- 11. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. This compound, ACS 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

Application Notes: Methyl Red in Mixed Acid Fermentation Analysis

Introduction

The Methyl Red (MR) test is a fundamental biochemical assay used in microbiology to identify bacteria capable of performing mixed acid fermentation of glucose.[1][2] This metabolic process results in the production of a complex mixture of stable, strong organic acids.[3][4] The accumulation of these acids significantly lowers the pH of the growth medium.[4] The MR test is a qualitative assay that utilizes the pH indicator methyl red to detect this acidic environment.[5] It is a critical component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, widely employed for the differentiation of members of the family Enterobacteriaceae.[6][7]

Principle of the Method

The principle of the Methyl Red test is based on detecting the end products of glucose metabolism in a buffered medium.[8] All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid via the Embden-Meyerhof pathway.[9][10] From pyruvate (B1213749), the metabolic route can diverge. Some bacteria, described as mixed acid fermenters, further metabolize pyruvate into a variety of stable acids, including lactic, acetic, formic, and succinic acid.[1][11]

These organisms produce a sufficient quantity of acid to overcome the buffering capacity of the dipotassium (B57713) phosphate (B84403) in the MR-VP broth, causing a sharp decrease in the medium's pH to 4.4 or below.[4][12] The pH indicator, methyl red, is red at a pH below 4.4 and yellow at a pH above 6.2.[9] Therefore, the addition of methyl red to a culture of a mixed acid fermenter results in a distinct red color, indicating a positive test.[5]

Conversely, other organisms follow the butanediol (B1596017) fermentation pathway, where pyruvate is converted to more neutral end products like acetoin (B143602) (acetylmethylcarbinol) and 2,3-butanediol.[4][8] This pathway does not produce enough acid to maintain a low pH, resulting in a negative MR test (yellow color).[4][8]

Data Presentation

Quantitative data related to the Methyl Red test protocol and interpretation are summarized in the tables below.

Table 1: Interpretation of Methyl Red Test Results

| Color of Medium after adding Methyl Red | Final pH of Medium | Interpretation | Fermentation Pathway |

|---|---|---|---|

| Bright Red | ≤ 4.4 | Positive | Mixed Acid Fermentation |

| Yellow | ≥ 6.2 | Negative | Butanediol Fermentation |

| Orange | 4.4 - 6.2 | Inconclusive / Negative | Insufficient incubation or no mixed acid fermentation |

Table 2: Composition of Standard MR-VP Broth

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Buffered Peptone | 7.0 | Provides essential nutrients (nitrogen, vitamins) |

| Dextrose (Glucose) | 5.0 | Fermentable carbohydrate source |

| Dipotassium Phosphate (K₂HPO₄) | 5.0 | Buffering agent to resist minor pH changes |

| Final pH | 6.9 ± 0.2 |

Data sourced from Microbe Notes.[9]

Table 3: Preparation of Methyl Red Reagent

| Component | Quantity |

|---|---|

| Methyl Red Powder | 0.1 g |

| Ethyl Alcohol (95%) | 300 mL |

| Distilled Water | 200 mL |

| Total Volume | 500 mL |

Protocol: Dissolve the methyl red powder in ethyl alcohol, then add the distilled water.[11][12] Store in a brown bottle at 4-8°C.[11]

Table 4: Typical MR Test Results for Common Bacteria

| Bacterial Species | Gram Stain | Family | MR Test Result |

|---|---|---|---|

| Escherichia coli | Negative | Enterobacteriaceae | Positive |

| Salmonella spp. | Negative | Enterobacteriaceae | Positive |

| Shigella spp. | Negative | Enterobacteriaceae | Positive |

| Proteus spp. | Negative | Enterobacteriaceae | Positive |

| Enterobacter aerogenes | Negative | Enterobacteriaceae | Negative |

| Klebsiella pneumoniae | Negative | Enterobacteriaceae | Negative |

| Serratia marcescens | Negative | Enterobacteriaceae | Variable / Negative |

Experimental Protocols

This section provides a detailed methodology for performing the Methyl Red test.

Objective: To determine if a microorganism performs mixed acid fermentation of glucose.[13]

Materials Required:

-

Pure culture of the test organism.

-

Sterile MR-VP broth tubes.

-

Methyl Red reagent solution.

-

Inoculating loop or needle.

-

Incubator set at 35-37°C.[9]

-

Positive Control: Escherichia coli.[1]

-

Negative Control: Enterobacter aerogenes.[1]

Protocol:

-

Inoculation: Aseptically inoculate a tube of MR-VP broth with a pure culture of the test microorganism.[9]

-

Incubation: Incubate the inoculated tube, along with positive and negative control tubes, at 35-37°C for a minimum of 48 hours.[9] Some protocols recommend 2 to 5 days of incubation to ensure that organisms have sufficient time to produce stable acids that overcome the broth's buffer.[8]

-